4,4,5,5-Tetramethylimidazolidine
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Overview
Description
4,4,5,5-Tetramethylimidazolidine is a heterocyclic organic compound characterized by its imidazolidine ring structure with four methyl groups attached to the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethylimidazolidine typically involves the reaction of appropriate amines with formaldehyde and acetone under controlled conditions. One common method includes the condensation of 2,2,4,4-tetramethyl-1,3-diazacyclopentane with formaldehyde in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the imidazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substitution patterns.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include imidazolidinones, substituted imidazolidines, and various imidazolidine derivatives with functional groups tailored for specific applications.
Scientific Research Applications
4,4,5,5-Tetramethylimidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethylimidazolidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activity. The pathways involved in its mechanism of action include electron transfer and hydrogen bonding interactions.
Comparison with Similar Compounds
2,2,5,5-Tetramethylimidazolidine-4-thione: This compound shares a similar core structure but has a thione group, which imparts different chemical properties.
4,4,5,5-Tetramethylimidazoline: Another related compound with a similar ring structure but different substitution pattern.
Uniqueness: 4,4,5,5-Tetramethylimidazolidine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its stability and ease of synthesis make it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C7H16N2 |
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Molecular Weight |
128.22 g/mol |
IUPAC Name |
4,4,5,5-tetramethylimidazolidine |
InChI |
InChI=1S/C7H16N2/c1-6(2)7(3,4)9-5-8-6/h8-9H,5H2,1-4H3 |
InChI Key |
NUUWJUOOAWCJAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NCN1)(C)C)C |
Origin of Product |
United States |
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